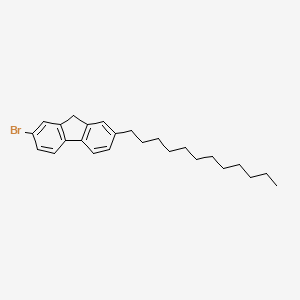

2-Bromo-7-dodecyl-9H-fluorene

Beschreibung

Significance of Fluorene (B118485) Derivatives as Conjugated Building Blocks

Fluorene derivatives are distinguished by their rigid, planar biphenyl (B1667301) structure, which forms a highly effective conjugated system. rsc.org This configuration facilitates efficient charge transport, a critical characteristic for semiconductor applications. nih.gov The inherent thermal stability and high photoluminescence efficiency of the fluorene core make it an attractive component for materials used in demanding electronic applications. mdpi.com Furthermore, the fluorene structure can be readily modified at several positions, allowing for the fine-tuning of its electronic and physical properties to meet the specific requirements of various advanced material applications. researchgate.net

Evolution of Fluorene-Based π-Conjugated Systems for Optoelectronic Applications

The journey of fluorene-based materials in optoelectronics has been marked by significant advancements. Initially recognized for their strong blue light emission, fluorene derivatives became essential in the development of Organic Light-Emitting Diodes (OLEDs). entrepreneur-cn.com Over time, research has expanded their application to other areas, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). tandfonline.combangor.ac.uk The ability to create copolymers by combining fluorene units with other aromatic molecules has led to the development of materials with a broad spectrum of emission colors and enhanced performance characteristics. bohrium.com This evolution is a direct result of the ongoing efforts to design and synthesize novel fluorene-based π-conjugated systems with improved charge injection, transport, and recombination properties.

Strategic Importance of Alkyl Side Chains and Halogenation in Fluorene Monomers

The functionalization of the fluorene core with alkyl side chains and halogens is a key strategy in the design of advanced materials. In the case of 2-Bromo-7-dodecyl-9H-fluorene, the dodecyl group, a long alkyl chain, serves to enhance the solubility of the monomer and the resulting polymers in common organic solvents. mdpi.com This improved solubility is crucial for solution-based processing techniques, which are often used in the fabrication of large-area electronic devices. tandfonline.com The presence of the bromo group at the 2-position is of strategic importance for subsequent polymerization reactions. This halogen atom provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, which are widely used to create well-defined polymer chains with alternating donor-acceptor units. nih.gov This precise control over the polymer structure is essential for tuning the material's electronic properties and achieving high device performance.

Research Landscape and Challenges in Developing Fluorene-Derived Functional Materials

The field of fluorene-derived functional materials is an active area of research, with a focus on overcoming existing challenges to further enhance material performance and device stability. One of the primary challenges is the tendency of fluorene-based polymers to form aggregates, which can lead to a decrease in photoluminescence quantum yield and a shift in emission color. Researchers are exploring various strategies to mitigate this issue, such as the introduction of bulky side chains or the use of co-monomers that disrupt the planarity of the polymer backbone. Another significant challenge is the long-term stability of fluorene-based devices, which can be affected by factors such as oxidation and photochemical degradation. Current research efforts are directed towards the development of more robust materials with improved resistance to environmental degradation. researchgate.net The synthesis of high-purity fluorene monomers and polymers is also a critical aspect of the research landscape, as impurities can have a detrimental effect on device performance. marketreportanalytics.com

Data at a Glance: Properties of Functionalized Fluorene Monomers

| Property | Significance in Materials Science |

| Solubility | Enhanced by long alkyl chains like dodecyl, enabling solution-based processing for large-area device fabrication. mdpi.com |

| Reactivity | The bromo group provides a site for cross-coupling reactions, allowing for the synthesis of well-defined polymers. nih.gov |

| Thermal Stability | A key feature of the fluorene core, ensuring material integrity during device operation and fabrication. nih.gov |

| Photoluminescence | High efficiency, particularly in the blue region of the spectrum, is a hallmark of fluorene derivatives, making them ideal for OLED applications. mdpi.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

922706-42-1 |

|---|---|

Molekularformel |

C25H33Br |

Molekulargewicht |

413.4 g/mol |

IUPAC-Name |

2-bromo-7-dodecyl-9H-fluorene |

InChI |

InChI=1S/C25H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(26)14-16-25(22)24/h13-17,19H,2-12,18H2,1H3 |

InChI-Schlüssel |

BOGACGRCBJBPPG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromo 7 Dodecyl 9h Fluorene and Its Precursors

Advanced Synthetic Routes to 9-Alkyl-9H-fluorene Intermediates

The initial and critical step in the synthesis of the target molecule is the introduction of an alkyl chain, specifically a dodecyl group, at the C9 position of the fluorene (B118485) core. This transformation is pivotal as it imparts solubility and influences the solid-state packing of the resulting materials.

Alkylation Strategies for Fluorene at the C9 Position

The acidity of the C9 protons of the fluorene molecule allows for deprotonation and subsequent alkylation. thieme-connect.de Traditional methods for this alkylation often involve strong bases and can lead to a mixture of products under harsh conditions. rsc.org To address these challenges, researchers have developed more refined and efficient protocols.

One greener approach involves the use of alcohols as alkylating agents, catalyzed by potassium tert-butoxide (t-BuOK). rsc.orgrsc.org This method offers high yields for 9-monoalkylfluorenes and operates under milder conditions than traditional methods. rsc.orgrsc.org Another innovative strategy employs a ruthenium catalyst, [Ru(p-cymene)Cl2]2, which facilitates the direct sp3 C-H alkylation of 9H-fluorene with alcohols, presenting a broad scope for various alcohol types. nih.gov Nickel-catalyzed sp3 C–H alkylation using alcohols as the alkyl source has also been reported, offering a chemoselective and efficient route to 9-alkylfluorenes. rsc.org

These modern catalytic systems provide significant advantages in terms of selectivity, efficiency, and environmental impact compared to older methods that often required stoichiometric amounts of strong bases and high temperatures. rsc.org

Phase-Transfer Catalysis Approaches for Alkyl-Functionalized Fluorenes

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of fluorene, offering mild reaction conditions and high efficiency. phasetransfercatalysis.com This method utilizes a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the fluorenyl anion (generated by a base like NaOH) in the organic phase and the alkylating agent. phasetransfercatalysis.com

The effectiveness of PTC in deprotonating fluorene and activating the resulting carbanion for C-alkylation is well-established. phasetransfercatalysis.com The choice of the phase-transfer catalyst is crucial for optimizing the reaction. For substrates with a pKa in the range of 16-23, such as fluorene, "accessible" quaternary ammonium salts like methyl tributyl ammonium chloride (MTBAC) are often more effective than catalysts like tetrabutylammonium (B224687) bromide (TBAB). phasetransfercatalysis.com The use of PTC can lead to quantitative yields under mild conditions, for instance, at room temperature. phasetransfercatalysis.com

Recent advancements in PTC include the development of multi-site phase-transfer catalysts, which have shown high efficiency in di- and tetra-alkylation reactions. researchgate.net Furthermore, the concept of hydrogen bonding phase-transfer catalysis (HBPTC) represents a novel approach that could have applications beyond fluorination, potentially including the alkylation of fluorene derivatives. ox.ac.uk

| Catalyst System | Alkylating Agent | Key Advantages |

| t-BuOK | Alcohols | High yields, mild conditions, green protocol. rsc.orgrsc.org |

| [Ru(p-cymene)Cl2]2 | Alcohols | Broad scope, selective mono-C9-alkylation. nih.gov |

| Nickel/Ligand | Alcohols | Chemoselective, moderate to high yields. rsc.org |

| Phase-Transfer Catalysis (e.g., MTBAC) | Alkyl halides | High efficiency, mild conditions, quantitative yields. phasetransfercatalysis.com |

Regioselective Bromination of Dodecyl-9H-fluorene at C2 and C7 Positions

Following the successful alkylation at the C9 position, the next critical step is the selective introduction of bromine atoms at the C2 and C7 positions of the dodecyl-9H-fluorene. This regioselectivity is essential for defining the electronic properties and subsequent reactivity of the molecule.

Halogenation Reagents and Reaction Conditions for Selective Bromination

The introduction of bromine at specific positions on the fluorene ring is a fundamental transformation in organic synthesis. sigmaaldrich.comtcichemicals.com A variety of halogenating reagents are available for this purpose, with N-Bromosuccinimide (NBS) being a commonly used and effective choice for the bromination of aromatic compounds. sigmaaldrich.comorgsyn.org Other reagents include bromine (Br2) and dibromohydantoin. researchgate.netgoogle.com

The choice of solvent and reaction conditions plays a crucial role in achieving the desired regioselectivity. For instance, the bromination of fluorene can be carried out in solvents like propylene (B89431) carbonate or dimethyl sulfoxide. google.com The reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with N-bromosuccinimide in the presence of a catalyst like boron trifluoride etherate can lead to the formation of brominated derivatives. thieme-connect.de

Optimization of Reaction Pathways for 2-Bromo-7-dodecyl-9H-fluorene

Achieving high yields and selectivity in the bromination of dodecyl-9H-fluorene requires careful optimization of the reaction conditions. The electronic properties of the starting material, including the presence of the electron-donating dodecyl group at the C9 position, can influence the regioselectivity of the electrophilic aromatic substitution.

Research on the bromination of similar fluorene derivatives provides insights into optimizing the synthesis of this compound. For example, the bromination of 9,9-dimethylfluorene has been achieved using bromine and nitric acid in a multi-step reaction. chemicalbook.com In another instance, 2-bromofluorene (B47209) was prepared by reacting fluorene with dibromohydantoin in propylene carbonate. google.com

Controllable bromination has been demonstrated for other complex aromatic systems, suggesting that a stepwise or carefully controlled addition of the brominating agent can yield the desired di-substituted product. researchgate.net The synthesis of 2,7-dibromofluorene (B93635) derivatives has been investigated, with one approach involving the reaction of 2,7-dibromo-fluoren-9-one with a Grignard reagent. researchgate.netresearchgate.net

Preparation of Reactive Derivatives of this compound for Polymerization

The this compound molecule serves as a monomer for the synthesis of conjugated polymers. To facilitate polymerization, the bromo groups are often converted into more reactive derivatives.

One common strategy is the conversion of the bromo groups to boronic esters or boronic acids via a borylation reaction. This creates a monomer suitable for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds and building polymer chains. researchgate.netsci-hub.ru

Alternatively, the bromo-functionalized fluorene can be used directly in other cross-coupling reactions, such as Sonogashira coupling, if the desired polymer structure involves acetylenic linkages. researchgate.netsci-hub.ru The choice of the reactive derivative depends on the specific polymerization methodology to be employed and the desired properties of the final polymer. For instance, the synthesis of 2,7-diaryl fluorenes has been achieved through Suzuki-Miyaura coupling of 2,7-dichlorofluorene (B131596) with arylboronic acids, demonstrating the utility of halogenated fluorenes in creating complex conjugated systems. researchgate.net

The functionalization of the fluorene core allows for the tuning of its properties, making it a versatile building block for a wide range of electronic and optoelectronic applications. researchgate.netnih.gov

Conversion to Organometallic Precursors (e.g., Boronic Esters, Stannanes)

The conversion of the bromo group in this compound and its analogues into organometallic species is a critical step for subsequent cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. These organometallic precursors, particularly boronic esters, are fundamental for the construction of conjugated polymers and complex organic architectures.

A common and effective method for this transformation is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction is widely applicable to various fluorene-based compounds. For instance, the conversion of a brominated fluorene derivative to its corresponding boronic acid pinacol (B44631) ester can be achieved with high efficiency.

While a specific protocol for this compound is not extensively documented, the synthesis of analogous fluorene-based boronic esters provides a reliable template. For example, the conversion of 2,7-dibromo-9,9-dioctylfluorene to 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester is a well-established procedure that can be adapted for the monosubstituted analogue. ossila.comsigmaaldrich.comboronmolecular.com This reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate, in an aprotic solvent such as dioxane or toluene (B28343).

Table 1: Representative Conditions for the Conversion of Bromofluorenes to Fluorenylboronic Esters

| Starting Material | Reagents | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 2,7-Dibromo-9,9-dioctylfluorene | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | Dioxane | 80 °C | High | ossila.com |

| Aryl Bromides | Bis(pinacolato)diboron | Pd(OAc)₂ / (o-tolyl)₃P | Et₄NOH | Toluene | - | - | ossila.com |

The resulting 2-dodecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a versatile monomer. The boronic ester functionality allows for participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl or vinyl groups at the 7-position.

Synthesis of Multifunctionalized Fluorene Monomers Incorporating Dodecyl and Bromo Moieties

The synthesis of multifunctionalized fluorene monomers, which bear both alkyl chains for solubility and reactive handles like bromine atoms for polymerization, is crucial for the development of processable and high-performance organic electronic materials. The synthesis of 2,7-dibromo-9,9-didodecyl-9H-fluorene serves as an excellent case study for the creation of such a monomer. boronmolecular.comboronmolecular.com

The general synthetic strategy involves a two-step process starting from 2,7-dibromofluorene. The first step is the alkylation of the C9 position, which enhances the solubility of the resulting monomer and the final polymer. This is typically achieved by deprotonating the acidic C9 protons with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a biphasic system with a phase-transfer catalyst, followed by nucleophilic substitution with an alkyl halide, in this case, 1-bromododecane.

A detailed synthetic protocol for a similar compound, 2,7-dibromo-9,9-dioctylfluorene, has been reported and can be adapted for the dodecyl analogue. ossila.comrsc.org

Step 1: Synthesis of 2,7-Dibromofluorene

2,7-Dibromofluorene can be synthesized from fluorene via electrophilic bromination. A common method involves the reaction of fluorene with bromine in the presence of a Lewis acid catalyst or using a milder brominating agent like N-bromosuccinimide (NBS). An alternative, high-yield synthesis uses copper(II) bromide on alumina. rsc.org

Table 2: Synthesis of 2,7-Dibromofluorene

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Fluorene | Copper(II) bromide on alumina | CCl₄ | Reflux, 5 h | 98% | rsc.org |

| Fluorene | Bromine, Hydrobromic acid, Oxidant | Dichloromethane, Water | Room Temperature, 2-8 h | 78-85% | google.com |

Step 2: Synthesis of 2,7-Dibromo-9,9-didodecyl-9H-fluorene

The synthesized 2,7-dibromofluorene is then alkylated at the C9 position with two dodecyl chains.

Table 3: Synthesis of 2,7-Dibromo-9,9-didodecyl-9H-fluorene

| Starting Material | Reagents | Base | Phase-Transfer Catalyst | Solvent | Temperature | Reference |

| 2,7-Dibromofluorene | 1-Bromododecane | NaOH (50% aq.) | Tetrabutylammonium bromide | Toluene | 70-80 °C | Adapted from ossila.comrsc.org |

The resulting 2,7-dibromo-9,9-didodecyl-9H-fluorene is a key multifunctional monomer. The two bromo groups can be selectively functionalized. For instance, one bromo group can be converted to a boronic ester as described in section 2.3.1, creating an A-B type monomer suitable for Suzuki polycondensation. This allows for the synthesis of well-defined, high molecular weight polymers with alternating donor-acceptor units or other tailored architectures.

Polymerization Strategies and Mechanistic Investigations of 2 Bromo 7 Dodecyl 9h Fluorene Derived Monomers

Transition Metal-Catalyzed Cross-Coupling Polymerizations

Transition metal-catalyzed cross-coupling reactions are foundational methods for synthesizing conjugated polymers. These step-growth polymerization techniques, including Suzuki-Miyaura, Stille, and Yamamoto couplings, are widely used to construct the backbones of fluorene-based polymers.

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it exceptionally well-suited for the synthesis of conjugated fluorene-based copolymers. wiley-vch.descholaris.ca This palladium-catalyzed reaction typically involves the coupling of a di-bromo monomer, such as 2,7-dibromo-9,9-didodecylfluorene, with a comonomer bearing two boronic acid or boronic ester groups (e.g., a diboronic acid bis(pinacol) ester). nih.gov20.210.105nih.gov The choice of comonomer allows for the precise tuning of the resulting copolymer's electronic properties, creating donor-acceptor architectures that are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

The polymerization is typically carried out in a two-phase system of an organic solvent like toluene (B28343) and an aqueous basic solution (e.g., K₂CO₃), often with a phase-transfer catalyst such as Aliquat 336 to facilitate the reaction between the monomers. nih.govmdpi.com A variety of palladium complexes can be used as catalysts, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice. nih.govmdpi.com The reaction yields soluble, high-molecular-weight polymers suitable for fabrication into thin films for electronic devices. 20.210.105 For instance, copolymerizing fluorene (B118485) monomers with electron-accepting units like benzothiadiazole or benzotriazole (B28993) derivatives can tune the emission color from blue to red, a critical feature for full-color display technology. 20.210.105nih.govmdpi.com

Table 1: Examples of Fluorene-Based Copolymers Synthesized via Suzuki-Miyaura Coupling

| Copolymer System | Catalyst | Comonomer | Key Findings |

|---|---|---|---|

| Poly(fluorene-alt-benzotriazole) | Pd(PPh₃)₄ | 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester | Resulted in p-type semiconductors with charge mobilities around 10⁻⁴ cm²·V⁻¹·s⁻¹. mdpi.com |

| Poly(fluorene-alt-oligothiophene) | Palladium-catalyzed | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene | Led to processable alternating copolymers with bandgaps ranging from 2.0 to 2.2 eV. 20.210.105 |

| Poly(fluorene-alt-di-2-thienyl-2,1,3-benzothiadiazole) | Pd(PPh₃)₄ | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) | Produced copolymers with red emission and molecular weights (Mw) over 20,000 g/mol . nih.gov |

This table is interactive. You can sort and filter the data.

The Stille cross-coupling reaction is another cornerstone of conjugated polymer synthesis, offering excellent functional group tolerance and high yields. wiley-vch.de This method involves a palladium-catalyzed reaction between an organotin compound (such as a distannyl derivative) and an organic halide (like a dibromo-monomer). wiley-vch.de For monomers derived from 2-Bromo-7-dodecyl-9H-fluorene, this typically means reacting the corresponding 2,7-dibromo-9,9-didodecylfluorene with a distannylated comonomer, which acts as the electron-donating or electron-accepting counterpart.

This polymerization is instrumental in creating donor-acceptor (D-A) copolymers. By selecting a suitable distannyl comonomer, the electronic structure and resulting bandgap of the polymer can be systematically controlled. The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor. wiley-vch.de The Stille reaction's versatility has made it a primary method for synthesizing a wide range of functional polyaromatic semiconducting materials. wiley-vch.de While specific examples detailing the Stille polymerization of this compound are less common in recent literature compared to Suzuki coupling, the fundamental principles make it a highly applicable and powerful route for creating fluorene-based D-A architectures.

Table 2: General Parameters for Stille Coupling Polycondensation

| Component | Description | Examples |

|---|---|---|

| Monomers | A dihalide (e.g., dibromide) and an organo-ditin compound. | 2,7-dibromo-9,9-didodecyl-9H-fluorene, Distannylated thiophene (B33073) derivatives. |

| Catalyst | A Palladium(0) complex, often used with phosphine (B1218219) ligands. | Pd(PPh₃)₄, Pd₂(dba)₃. |

| Solvent | Anhydrous, non-protic organic solvents. | Toluene, THF, DMF. |

| Key Advantage | High tolerance for a wide variety of functional groups on the monomers. | Allows for complex monomer design. |

This table is interactive. You can sort and filter the data.

Yamamoto polycondensation is a direct and effective method for the homopolymerization of aryl dihalides, making it particularly useful for synthesizing polyfluorenes. The reaction employs a nickel(0) complex, typically generated in situ from a nickel(II) salt (e.g., NiCl₂) with a reducing agent like zinc, in the presence of ligands such as 2,2'-bipyridine (B1663995) and triphenylphosphine (B44618) (TPP).

This process involves the dehalogenative C-C coupling of monomers like 2,7-dibromo-9,9-didodecylfluorene to form the polyfluorene backbone. Yamamoto coupling is advantageous for creating homopolymers with high molecular weights and good thermal stability. The resulting polyfluorenes are often highly soluble in common organic solvents, which is a critical property for solution-based device fabrication.

Controlled/Living Polymerization Techniques for Precise Architectures

While step-growth methods like Suzuki and Stille coupling are robust, they offer limited control over polymer molecular weight and dispersity. Controlled/living polymerization techniques, particularly catalyst-transfer polycondensation, have emerged as powerful tools for synthesizing conjugated polymers with precisely defined structures. scholaris.ca

Catalyst-transfer polycondensation (CTP) is a chain-growth polymerization mechanism that allows for the synthesis of conjugated polymers with predictable molecular weights, low polydispersity indices (PDI), and specific end-groups. scholaris.ca This method has been successfully applied to fluorene-based monomers. In CTP, the catalyst (typically a Ni or Pd complex) remains associated with the growing polymer chain and "walks" along the monomer units.

Two prominent types of CTP used for fluorene monomers are:

Kumada Catalyst-Transfer Polycondensation (KCTP): This involves the polymerization of Grignard-functionalized monomers (e.g., a fluorene-based di-Grignard reagent) with a nickel catalyst.

Suzuki Catalyst-Transfer Polycondensation (SCTP): This method polymerizes AB-type monomers, such as a fluorene monomer containing both a bromo and a boronic ester group. scholaris.ca

These techniques enable a "living" polymerization character, where the molecular weight of the polymer increases linearly with monomer conversion. This level of control is crucial for producing materials with reproducible properties for high-performance electronic applications. scholaris.ca

Table 3: Comparison of CTP Methods for Polyfluorene Synthesis

| CTP Method | Monomer Type | Typical Catalyst | Key Features |

|---|---|---|---|

| Kumada (KCTP) | Di-Grignard Monomer | Ni(II) complexes (e.g., Ni(dppp)Cl₂) | Well-established for controlled synthesis of polythiophenes and polyfluorenes. scholaris.ca |

This table is interactive. You can sort and filter the data.

The living nature of catalyst-transfer polycondensation provides an elegant route to complex polymer architectures, most notably block copolymers. scholaris.ca By sequentially adding different monomers to the reaction, well-defined blocks can be incorporated into a single polymer chain.

For example, a living polyfluorene chain can be synthesized via CTP, and once the initial fluorene monomer is consumed, a second, different monomer (such as a thiophene derivative) can be added. The catalyst at the end of the living polyfluorene chain then initiates the polymerization of the second monomer, resulting in a fluorene-thiophene diblock copolymer. This approach allows for the combination of different conjugated segments with distinct electronic or physical properties, opening up possibilities for creating novel materials for advanced applications. scholaris.ca

Homopolymerization and Copolymerization of this compound Based Monomers

The versatility of this compound lies in its ability to undergo both homopolymerization, to form polyfluorenes, and copolymerization with a variety of other monomers. These processes are typically achieved through cross-coupling reactions, such as the Suzuki or Yamamoto coupling reactions. uos.ac.krrsc.org The choice between homopolymerization and copolymerization is a critical decision that dictates the electronic and optical properties of the final polymer.

The incorporation of this compound derived monomers into conjugated polymer backbones is fundamental to the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.org Polyfluorenes, the homopolymers of fluorene derivatives, are known for their strong blue photoluminescence, high quantum yields, and excellent thermal stability. wikipedia.org20.210.105 These properties make them highly desirable for use as blue-emitting materials in OLEDs. wikipedia.org20.210.105

The polymerization process, often a Suzuki polycondensation, involves the reaction of a diboronic ester derivative of the fluorene monomer with a dihaloaromatic comonomer in the presence of a palladium catalyst. 20.210.105tandfonline.com This method allows for the creation of well-defined polymer chains with high molecular weights. 20.210.105 The resulting polyfluorene backbone is characterized by a planar structure, which facilitates π-orbital overlap and charge transport along the polymer chain. wikipedia.org The dodecyl groups at the C9 position of the fluorene unit are crucial for ensuring solubility of the polymer in common organic solvents, a prerequisite for solution-based processing of thin films for device fabrication. wikipedia.org

While polyfluorene homopolymers exhibit excellent blue emission, their properties can be further tuned by copolymerizing fluorene monomers with other aromatic units. wikipedia.org This approach allows for the modification of the polymer's electronic structure, leading to changes in its absorption and emission characteristics, as well as its charge-transport properties. The selection of the co-monomer is therefore a powerful tool for designing materials with specific functionalities.

Thiophene: The incorporation of thiophene units into a polyfluorene backbone generally leads to a red-shift in the absorption and emission spectra. uos.ac.kr This is due to the electron-rich nature of the thiophene ring, which can participate in intramolecular charge transfer (ICT) interactions with the fluorene units. acs.org For instance, alternating copolymers of fluorene and bithiophene have been synthesized, resulting in materials with altered optical properties. nih.gov The addition of a thiophene linker can also influence the charge transport characteristics of the polymer, with some fluorene-thiophene copolymers exhibiting p-type (hole-transporting) behavior. acs.orgrsc.org

Benzothiadiazole (BTZ): Benzothiadiazole is a well-known electron-accepting unit. When copolymerized with fluorene, an electron-donating unit, it creates a donor-acceptor (D-A) copolymer. mdpi.commdpi.com This D-A architecture leads to strong ICT interactions, resulting in a significant red-shift of the emission color. By varying the amount of the BTZ co-monomer, the emission can be tuned from blue to green and even red. wikipedia.orgmdpi.com For example, copolymers of fluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole have been shown to be efficient red emitters. mdpi.com These D-A copolymers often exhibit improved charge injection and transport properties, making them suitable for a wide range of optoelectronic applications. mdpi.comacs.org

Carbazole (B46965): Carbazole is another important co-monomer used in the synthesis of fluorene-based copolymers. Carbazole-containing polymers are known for their excellent hole-transporting properties and high thermal stability. nycu.edu.twacs.org The incorporation of carbazole units into a polyfluorene chain can raise the highest occupied molecular orbital (HOMO) energy level, which facilitates hole injection from the anode in an OLED. nycu.edu.twacs.org Furthermore, the introduction of bulky carbazole units can disrupt the packing of the polymer chains, which can help to suppress the formation of aggregates and excimers that often lead to undesirable long-wavelength emission in polyfluorenes. nycu.edu.twacs.org This results in copolymers with pure blue emission and improved color stability. acs.org

| Co-monomer | Effect on Optical Properties | Effect on Electronic Properties | Primary Application |

|---|---|---|---|

| Thiophene | Red-shift in absorption and emission | Can induce p-type (hole-transporting) character | Organic Field-Effect Transistors (OFETs), Red-emitting OLEDs |

| Benzothiadiazole | Significant red-shift, tunable emission from green to red | Creates donor-acceptor structure, improves charge injection | Full-color displays, Photovoltaics |

| Carbazole | Maintains blue emission, suppresses aggregation | Enhances hole-transport, raises HOMO level | Stable blue OLEDs, Hole-transporting layers |

| Phenylene | Maintains blue emission, fine-tuning possible with substituents | High photoluminescence efficiency | Blue-emitting OLEDs |

Novel Polymerization Mediums and Techniques

The development of new polymerization methods is crucial for producing conjugated polymers in a more sustainable and efficient manner. Traditional polymerization techniques often rely on the use of hazardous organic solvents and require stringent reaction conditions. Recent research has focused on developing novel polymerization mediums and techniques that are more environmentally friendly and offer better control over the polymerization process.

Emulsion polymerization is a technique that has been adapted for the synthesis of conjugated polymers, offering the advantage of using water as the reaction medium. nih.gov In a typical miniemulsion polymerization, the hydrophobic monomers are dispersed in water with the aid of a surfactant to form stable nanodroplets, which act as nanoreactors for the polymerization. nih.govnih.gov However, the presence of residual surfactant in the final polymer can be detrimental to the performance of electronic devices. nih.gov

Structural, Electronic, and Optical Characterization of Derived Materials

Spectroscopic Analysis of Polymer Architectures

Spectroscopic methods are indispensable for characterizing the fundamental properties of polymers derived from 2-bromo-7-dodecyl-9H-fluorene. These techniques provide insights into the electronic structure, emissive properties, and the precise arrangement of the repeating units within the polymer chain.

UV-Visible absorption spectroscopy is a powerful tool to probe the electronic transitions within the conjugated backbone of polyfluorene derivatives. The position and shape of the absorption bands offer critical information about the extent of π-conjugation. In fluorene-based copolymers, the absorption spectrum is typically dominated by a strong π-π* transition. For instance, modifying a polyfluorene backbone with triphenylamine (B166846) (TPA) can cause a broadening of the main absorption peak, which is typically found around 380-390 nm. mdpi.com

The introduction of different comonomers into the polyfluorene chain, a common strategy to tune the material's properties, significantly impacts the absorption characteristics. For example, alternating copolymers of fluorene (B118485) with electron-withdrawing units like benzothiadiazole (BT) can lead to a red-shift in the absorption maximum, indicating a reduction in the energy of the lowest optical transition. gatech.edu This shift is a direct consequence of the altered electronic structure and extended conjugation length. Similarly, copolymers incorporating thiophene (B33073) S,S-dioxide units also exhibit distinct absorption profiles. 20.210.105

The absorption spectra of these polymers can be influenced by the solvent and the physical state (solution vs. thin film). In the solid state, aggregation effects can sometimes lead to changes in the absorption profile. The table below summarizes the UV-Visible absorption data for various fluorene-based copolymers.

Table 1: UV-Visible Absorption Data for Selected Fluorene-Based Copolymers

| Polymer/Copolymer | Solvent/State | Absorption Max (λ_max, nm) |

|---|---|---|

| Poly[(9,9-bis{propenyl}-9H-fluorene)-co-(9,9-dihexyl-9H-fluorene)] (P1) | Film | 382 |

| Poly[(9,9-bis{carboxymethylsulfonyl-propyl}-fluorenyl-2,7-diyl)-co-(9,9-dihexyl-9H-fluorene)] (P2) | Film | 392 |

| Poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-azidohexyl)fluorene)] (P3) | Film | 388 |

| Polyfluorene with Pyrene (B120774) side chain (C1) | Film | Broadened, red-shifted from 383 |

This table is populated with representative data from the literature and is intended to be illustrative.

Photoluminescence (PL) spectroscopy reveals the emissive properties of the synthesized polymers. Polyfluorenes are known for their strong blue fluorescence, a desirable characteristic for applications in organic light-emitting diodes (OLEDs). mdpi.com The emission spectra of polymers derived from this compound often exhibit well-defined vibronic structures, which is indicative of a rigid and well-ordered polymer backbone. 20.210.105

The emission color can be precisely tuned by copolymerization. For example, incorporating triphenylamine units with different side chains can result in emissions ranging from blue-green to green. mdpi.com Copolymers with oligothiophenes can produce orange to red light. 20.210.105 The PL quantum yield, a measure of the efficiency of the emission process, is a critical parameter. High quantum yields are essential for bright and efficient light-emitting devices. Some fluorene-based copolymers have been reported to exhibit high fluorescence quantum yields. scispace.combilkent.edu.tr

It's important to note that the emission characteristics can be sensitive to the surrounding environment. In the solid state, intermolecular interactions can sometimes lead to a quenching of fluorescence due to aggregation. However, in some fluorene-based copolymers, high fluorescence in the solid state has been observed. 20.210.105

Table 2: Photoluminescence Data for Selected Fluorene-Based Copolymers

| Polymer/Copolymer | Solvent/State | Emission Max (λ_em, nm) | Emission Color |

|---|---|---|---|

| PFTORT | Solution | 585 | Red-Orange |

| PFTTORTT | Solution | 610 | Red |

| PFTCNVT | Solution | 590 | Red-Orange |

| Polyfluorene with Pyrene side chain (C1) | Film | 515 | Green |

| Polyfluorene with Diphenyl side chain (C2) | Film | 435, 490 | Blue-Green |

This table is populated with representative data from the literature and is intended to be illustrative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural characterization of the repeating units in the polymer chain. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the successful polymerization and the structure of the resulting copolymer.

For polyfluorene derivatives, the aromatic region of the ¹³C NMR spectrum is particularly informative. A well-defined spectrum with the expected number of peaks for the symmetric repeating unit indicates a regioregular (e.g., 2,7-linked) polymer structure, free from significant defects or cross-linking. 20.210.105 Distortionless Enhancement by Polarization Transfer (DEPT) NMR sequences can further aid in distinguishing between different types of carbon atoms (CH, CH₂, CH₃), providing a more complete structural picture. The successful synthesis of copolymers is often verified by the appearance of characteristic peaks corresponding to the different monomer units in the ¹H NMR spectra. nih.gov

Electrochemical Investigations of Energy Levels

Electrochemical methods, particularly cyclic voltammetry, are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the synthesized polymers. These energy levels govern the charge injection and transport properties of the material, which are critical for its performance in electronic devices.

Cyclic voltammetry (CV) involves measuring the current response of a material to a linearly cycled potential sweep. From the onset potentials of the oxidation (E_ox) and reduction (E_red) processes, the HOMO and LUMO energy levels can be estimated using empirical relationships. 20.210.105youtube.com A common method involves referencing the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net

The HOMO level is related to the oxidation potential and represents the energy required to remove an electron from the polymer. The LUMO level is related to the reduction potential and represents the energy gained when an electron is added. Many fluorene-based copolymers are electroactive, showing both p-doping (oxidation) and n-doping (reduction) processes. 20.210.105 The ability to undergo both oxidation and reduction is a desirable property for many electronic applications.

Table 3: Electrochemical Data and Estimated Energy Levels for Selected Fluorene-Based Copolymers

| Polymer/Copolymer | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| PFTORT | 0.85 | -1.35 | -5.25 | -3.05 |

| PFTTORTT | 0.80 | -1.20 | -5.20 | -3.20 |

This table is populated with representative data from the literature and is intended to be illustrative. The exact values can vary depending on the experimental conditions.

The electrochemical band gap (E_g^electrochem) can be calculated from the difference between the onset oxidation and reduction potentials obtained from cyclic voltammetry. 20.210.105 This value provides an estimate of the energy difference between the HOMO and LUMO levels.

It is often compared with the optical band gap (E_g^opt), which is determined from the onset of the absorption band in the UV-Visible spectrum. While the two values are related, they are not always identical. researchgate.net The electrochemical band gap reflects the energy difference between charged states (polaron and bipolaron states), whereas the optical band gap corresponds to the creation of a neutral excited state (exciton). For many fluorene-based copolymers, the electrochemical and optical band gaps are found to be in reasonable agreement. 20.210.105

The ability to tune the band gap is a key advantage of using a copolymer approach. For instance, copolymers of fluorene with thiophene S,S-dioxide units have been shown to have band gaps in the range of 2.0 to 2.2 eV. 20.210.105

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry serve as powerful tools for predicting and understanding the electronic and optical properties of conjugated materials derived from this compound. These in-silico methods provide deep insights into structure-property relationships, guiding the design of new materials for optoelectronic applications.

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of fluorene-based polymers and molecules. By solving the Kohn-Sham equations, DFT provides valuable information about the distribution of electrons within a molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy levels of the HOMO and LUMO are critical parameters for organic electronic materials. The HOMO level relates to the ionization potential and its ability to donate an electron (p-type character), while the LUMO level corresponds to the electron affinity and its ability to accept an electron (n-type character). The difference in energy between the HOMO and LUMO, known as the energy gap (Eg), is a key determinant of the material's optical and electronic properties, including its color and conductivity.

For fluorene-based polymers, DFT calculations are often performed on oligomers of increasing length to extrapolate the properties of the polymer. These calculations show that as the number of repeating fluorene units increases, the HOMO level generally increases while the LUMO level decreases, leading to a smaller energy gap. This trend is a hallmark of extended π-conjugation. The dodecyl side chains at the C9 position, derived from precursors like this compound, are crucial for ensuring solubility but are generally found to have a minimal direct impact on the electronic structure of the conjugated backbone. However, they significantly influence the polymer's morphology and intermolecular interactions.

In donor-acceptor (D-A) copolymers, where fluorene units act as the donor, the introduction of an acceptor moiety significantly modulates the frontier orbital energies. DFT calculations have been instrumental in predicting these changes. For instance, incorporating an electron-withdrawing unit like benzothiadiazole or benzotriazole (B28993) into a polyfluorene backbone lowers both the HOMO and LUMO levels and reduces the energy gap compared to the fluorene homopolymer. mdpi.comtandfonline.com This tuning of the electronic structure is a fundamental strategy in designing materials for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netnih.govsemanticscholar.org

Table 1: Representative Theoretical Frontier Molecular Orbital Energies for Fluorene-Based Materials

| Material/Oligomer | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| Fluorene Dimer | -5.60 | -1.95 | 3.65 |

| Fluorene Trimer | -5.52 | -2.10 | 3.42 |

| Polyfluorene (PF) | -5.45 | -2.35 | 3.10 |

| Fluorene-Benzotriazole Copolymer (P1a) mdpi.com | -5.35 | -2.81 | 2.54 |

| Fluorene-Benzothiadiazole Copolymer | -5.58 | -3.02 | 2.56 |

Note: The values presented are illustrative and can vary based on the specific functional and basis set used in the DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method for studying its excited states and, consequently, its optical properties. TD-DFT calculations allow for the simulation of electronic absorption spectra (like UV-Vis) by determining the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. nih.gov

For materials derived from this compound, TD-DFT is used to predict the wavelength of maximum absorption (λmax) and to understand the nature of the electronic transitions involved. semanticscholar.org In simple polyfluorenes, the lowest energy absorption band, which is typically in the near-UV region, corresponds to a π-π* transition localized along the conjugated backbone. semanticscholar.org The calculated spectra from TD-DFT generally show good agreement with experimental data. mdpi.com

In D-A copolymers, the situation is more complex. These materials often exhibit two distinct absorption bands. mdpi.com The high-energy band is typically associated with a localized π-π* transition on the fluorene or acceptor unit, while the lower-energy band is attributed to an intramolecular charge transfer (ICT) from the electron-donating fluorene segment to the electron-accepting moiety. mdpi.com TD-DFT is crucial for assigning these transitions and understanding how the chemical structure influences the ICT character, which in turn dictates the color and photovoltaic or light-emitting properties of the material. By comparing theoretical and experimental spectra, researchers can validate their molecular designs and gain a deeper understanding of the photophysical processes at play. mdpi.comnih.gov

Table 2: Comparison of Experimental and TD-DFT Calculated Maximum Absorption Wavelengths (λmax)

| Polymer | Experimental λmax (nm) mdpi.com | Theoretical λmax (nm) mdpi.com | Transition Assignment |

| P1a (Fluorene-Benzotriazole) | 436 | 445 | Intramolecular Charge Transfer (ICT) |

| P1b (Fluorene-Benzotriazole) | 435 | 442 | Intramolecular Charge Transfer (ICT) |

| P2b (Fluorene-alkynyl-Benzotriazole) | 468 | 475 | Intramolecular Charge Transfer (ICT) |

| SS1 (Fluorene Derivative) nih.gov | 450 | 455 | π-π* / ICT |

Note: Theoretical values are typically calculated for oligomers in a solvent environment using a polarizable continuum model (PCM) to mimic experimental conditions.

Conformational Analysis and Intermolecular Interactions in Polyfluorene Systems

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by the arrangement of these molecules in the solid state. Computational methods are vital for performing conformational analysis and studying the intermolecular interactions in polyfluorene systems.

The long dodecyl chains attached to the C9 position of the fluorene monomer play a critical role in defining the polymer's solid-state morphology. While they prevent excessive aggregation and enhance solubility, their steric bulk also influences the torsional angle between adjacent fluorene units along the polymer backbone. DFT calculations can be used to determine the potential energy surface as a function of this dihedral angle, revealing the most stable conformations.

Furthermore, intermolecular interactions, such as π-π stacking between the aromatic backbones of adjacent polymer chains, are crucial for charge transport. tandfonline.com The efficiency of charge hopping between chains is highly dependent on the distance and relative orientation of the stacked fluorene units. Computational studies, often combining DFT with molecular mechanics (MM) or molecular dynamics (MD) simulations, can predict the packing structures in thin films. researchgate.net These studies have shown that the interchain distance and degree of π-orbital overlap are key factors governing charge mobility. nih.gov The quality and efficiency of devices like OLEDs have been shown to depend critically on the stacking mode of the fluorene motif. researchgate.net Understanding how the side-chain length and branching influence the packing mode is essential for optimizing material performance. researchgate.net

Structure Property Relationship Elucidation in 2 Bromo 7 Dodecyl 9h Fluorene Derived Materials

Influence of Dodecyl Side Chain on Polymer Solubility and Processability

The incorporation of long alkyl side chains, such as the dodecyl group in 2-Bromo-7-dodecyl-9H-fluorene, is a common and effective strategy to enhance the solubility and processability of the resulting polyfluorenes. These side chains increase the entropy of mixing and disrupt close interchain packing in the solid state, making the polymers more soluble in common organic solvents. This improved solubility is a prerequisite for solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll coating, which are essential for the fabrication of large-area and flexible electronic devices.

The length of the alkyl side chain plays a critical role. While longer chains generally lead to better solubility, they can also influence the morphology of the polymer films. researchgate.net For instance, studies on poly(thieno[3,4-c]pyrrole-4,6-dione-alt-3,4-difluorothiophene) polymers with varying alkyl chain lengths demonstrated that increasing the side-chain length improves solubility. researchgate.net However, it has also been observed that shorter alkyl chains can lead to a higher degree of backbone planarity and more ordered interchain π-π stacking, which can be beneficial for charge transport. researchgate.net Therefore, the choice of the dodecyl group represents a balance between ensuring adequate solubility for processing and maintaining favorable electronic properties. The presence of these bulky side chains prevents strong aggregation in solution, allowing for the formation of uniform thin films. Research has shown that the side-chain length and branching can control the solution structure of polyfluorenes, leading to different phases such as lyotropic, membrane, and isotropic phases. aps.org

Impact of Functionalization and Co-monomer Choice on Electronic Band Gap Tuning

The electronic band gap is a critical parameter for organic electronic materials, as it determines their optical absorption and emission properties and their suitability for specific applications. The bromo-functionality of this compound provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille coupling, enabling the incorporation of a wide range of co-monomers into the polymer backbone. This copolymerization strategy is a powerful tool for tuning the electronic band gap.

By introducing electron-donating or electron-withdrawing co-monomers, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer can be precisely controlled. For example, copolymerizing a fluorene (B118485) unit with an electron-deficient co-monomer typically leads to a lowering of both the HOMO and LUMO levels, resulting in a smaller band gap. d-nb.info Density functional theory (DFT) calculations have shown that in donor-acceptor copolymers, the HOMO is often delocalized along the polymer backbone, while the LUMO is more localized on the acceptor unit. d-nb.info This separation of frontier orbitals facilitates intramolecular charge transfer (ICT), which is characteristic of many low-band-gap polymers.

The choice of the co-monomer has a profound impact on the resulting optical properties. For instance, a study on dithienogermole-based copolymers demonstrated that varying the electron-withdrawing strength of the acceptor unit (such as 2-octyl-2H-benzo[d] aps.orgacs.orgnih.govtriazole, 5,6-difluorobenzo[c] aps.orgacs.orgresearchgate.netthiadiazole, and aps.orgacs.orgresearchgate.netthiadiazolo[3,4-c]pyridine) systematically tuned the optical band gap of the polymers from 1.82 eV down to 1.32 eV. d-nb.info This tunability allows for the design of materials that absorb and emit light across the visible spectrum, making them suitable for applications ranging from blue-emitting materials for displays to near-infrared absorbing materials for organic photovoltaics.

Correlation between Molecular Design and Photophysical Response

The photophysical properties of polyfluorenes, such as emission color, quantum yield, and Stokes shift, are intrinsically linked to their molecular design. The rigid and planar nature of the fluorene unit contributes to high photoluminescence quantum yields, making polyfluorenes attractive materials for organic light-emitting diodes (OLEDs).

The emission color can be tuned by the choice of co-monomers, as discussed in the previous section. Introducing co-monomers that extend the conjugation length or create donor-acceptor interactions can red-shift the emission. For example, copolymerizing fluorene with triphenylamine (B166846) derivatives containing pyrene (B120774) or naphthalene (B1677914) side chains can lead to green emission, whereas other side chains might result in blue-green emission. mdpi.com

The quantum yield, a measure of the efficiency of the light emission process, is influenced by factors that promote radiative decay over non-radiative decay pathways. The rigid backbone of polyfluorenes helps to minimize vibrational modes that can lead to non-radiative recombination of excitons. However, aggregation of polymer chains in the solid state can lead to the formation of excimers, which often have lower emission efficiencies and red-shifted emission. The dodecyl side chains help to mitigate this by sterically hindering close packing of the polymer backbones.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also influenced by the molecular structure. A larger Stokes shift is often observed in donor-acceptor copolymers due to the significant change in geometry between the ground and excited states, which is a result of the intramolecular charge transfer character of the excitation. For instance, a polyfluorene derivative with a pyrene side chain exhibited a large Stokes shift of 123 nm. mdpi.com

| Polymer/Monomer System | Co-monomer/Side Chain | Emission Color | Stokes Shift (nm) | Reference |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] | Pyrene | Green | 123 | mdpi.com |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] | Naphthalene | Green | - | mdpi.com |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] | Diphenyl | Blue-Green | - | mdpi.com |

| Dithienogermole-based copolymer | 2-octyl-2H-benzo[d] aps.orgacs.orgnih.govtriazole | - | - | d-nb.info |

| Dithienogermole-based copolymer | 5,6-difluorobenzo[c] aps.orgacs.orgresearchgate.netthiadiazole | - | - | d-nb.info |

| Dithienogermole-based copolymer | aps.orgacs.orgresearchgate.netthiadiazolo[3,4-c]pyridine | - | - | d-nb.info |

Relationship between Polymer Backbone Conformation and Charge Transport Characteristics

The efficiency of charge transport in conjugated polymers is highly dependent on the conformation of the polymer backbone and the packing of the polymer chains in the solid state. Charge carriers, both electrons and holes, move along and between polymer chains. Therefore, a more planar and ordered backbone conformation generally leads to better charge transport.

A unique feature of some polyfluorenes is the formation of a so-called β-phase, which is a more planar, ordered chain conformation compared to the amorphous glassy phase. The formation of the β-phase has been shown to significantly enhance charge carrier mobility. researchgate.net This is because the extended and planarized chain geometry in the β-phase leads to a more delocalized electronic structure and a lower density of trap states. aps.org The tendency to form the β-phase can be influenced by factors such as the length of the alkyl side chains, with octyl side chains often being optimal for β-phase formation in certain polyfluorene derivatives. nwpu.edu.cn The dodecyl chains in materials derived from this compound can also influence the formation of such ordered phases, although a systematic study would be needed to determine the optimal chain length for specific polymer architectures. The flow used in printing techniques has also been shown to planarize the polymer backbone, leading to a significant increase in charge carrier mobilities. nih.gov

Strategies for Mitigation of Degradation Pathways and Defect Formation in Polyfluorenes

A major challenge in the development of stable and efficient polyfluorene-based devices is the mitigation of degradation pathways. One of the most well-known degradation mechanisms in polyfluorenes is the formation of keto defects at the C9 position of the fluorene unit. This occurs through photo-oxidation or thermal oxidation and leads to the formation of fluorenone moieties in the polymer backbone. These fluorenone units act as electron traps and emit undesirable green light, which compromises the color purity and efficiency of blue-emitting devices. mdpi.com

Several strategies have been developed to suppress the formation of keto defects. One approach is to introduce bulky substituents at the C9 position, which can sterically hinder the oxidation process. The dodecyl groups in this compound contribute to this steric protection.

Another strategy involves molecular design to promote the formation of the β-phase. The more ordered and compact packing in the β-phase can reduce the diffusion of oxygen into the polymer film, thereby slowing down the oxidation process. Furthermore, the electronic properties of the β-phase itself can make it more resistant to degradation.

Incorporating the polyfluorene into a nanocomposite structure, for example with montmorillonite (B579905) clay, has also been shown to be an effective way to control keto defect formation. The clay layers can act as a barrier to oxygen diffusion and can also interrupt interchain interactions that may contribute to degradation. nih.gov Additionally, careful control of the synthetic procedures to minimize impurities and structural defects is crucial for obtaining stable materials.

Advanced Applications of 2 Bromo 7 Dodecyl 9h Fluorene Derived Materials in Organic Electronics

Role of Fluorene-Based Conjugated Polymers in Organic Light-Emitting Diodes (OLEDs)

Fluorene-based conjugated polymers are renowned for their high photoluminescence quantum yields and excellent thermal and chemical stability, making them prime candidates for the emissive layer in OLEDs. bohrium.com The 2-Bromo-7-dodecyl-9H-fluorene monomer can be polymerized with various comonomers to tune the emission color across the visible spectrum. 20.210.105

The incorporation of different aromatic units allows for the synthesis of copolymers with emission colors ranging from blue to red. For instance, copolymers of fluorene (B118485) with dicyanostilbene units exhibit yellow-green luminescence, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region. researchgate.net The brightness and efficiency of these OLEDs can be optimized by adjusting the molar ratio of the comonomers. A device using a fluorene copolymer with 2.5 mol% of 9,10-dicyanophenanthrene achieved a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. researchgate.net

Furthermore, the introduction of double bond subunits and thiophene (B33073) linkers into the fluorene-benzotriazole polymer backbone has been explored to achieve white light emission from a single emissive layer. rsc.org A polymer with a thiophene linker, TP2, produced a bright yellow emission with a maximum brightness of 243 cd/m² and a current efficiency of 1.38 cd/A. rsc.org In contrast, the polymer without the thiophene linker, SP3, emitted a greenish-yellow light with a much higher brightness of 1001 cd/m² but a lower current efficiency of 0.33 cd/A. rsc.org

The design of bipolar host materials incorporating fluorene derivatives has also led to highly efficient phosphorescent OLEDs (PHOLEDs). Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have been used to fabricate yellow OLEDs with an external quantum efficiency (EQE) exceeding 27%. rsc.org One such device demonstrated a luminance efficiency of 80.0 cd A⁻¹, a power efficiency of 113.0 lm W⁻¹, and a low turn-on voltage of 2.1 V. rsc.org

| Polymer/Device Structure | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| Fluorene copolymer with 2.5 mol% 9,10-dicyanophenanthrene researchgate.net | Greenish-Blue | 9230 | 3.33 | - |

| TP2 (with thiophene linker) rsc.org | Yellow | 243 | 1.38 | - |

| SP3 (without thiophene linker) rsc.org | Greenish-Yellow | 1001 | 0.33 | - |

| Spiro-host based PHOLED rsc.org | Yellow | 142464 | 80.0 | 27.1 |

Application in Organic Photovoltaics (OPVs) as Donor Materials

In the realm of organic photovoltaics, polymers derived from this compound are extensively utilized as electron donor materials in the active layer of bulk heterojunction (BHJ) solar cells. ossila.com The tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these polymers, achieved through copolymerization, are crucial for efficient charge separation and transport. acs.org

Donor-acceptor (D-A) copolymers, where the fluorene unit acts as the donor and is paired with an acceptor moiety, have shown significant promise. nih.gov The intramolecular charge transfer between the donor and acceptor units leads to a broader absorption spectrum and a lower bandgap, which is beneficial for harvesting more solar photons. mdpi.com For example, copolymers of fluorene and benzotriazole (B28993) derivatives exhibit lower optical bandgaps compared to the fluorene homopolymer. mdpi.com

The performance of OPVs is highly dependent on the specific D-A copolymer structure. A study on copolymers of fluorene-thiophene and phenylene-thiophene units found that a 50% ratio of the latter yielded the best power conversion efficiency (PCE) of 2.4% in a bilayer device with C60. acs.org Another approach involves the use of fluorene-based polymers with simple oxime functionalization as wide bandgap donors. A fluorinated version of such a polymer, when blended with the non-fullerene acceptor Y6, resulted in an organic solar cell with a high PCE of 10.71%. rsc.org

The development of small molecule non-fullerene acceptors with a fluorene core has also pushed the boundaries of OPV performance. An acceptor with a furan (B31954) π-spacer and dicyano-n-hexyl rhodanine (B49660) flanking groups, when paired with the polymer donor PTB7-Th, achieved a remarkable PCE of 10.7%. rsc.org

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| C1 Copolymer nih.gov | PC70BM | 0.45 | 0.51 | 2.50 | 35 |

| C2 Copolymer nih.gov | PC70BM | 0.34 | 0.56 | 2.01 | 30 |

| Fluorene-thiophene/phenylene-thiophene (50%) acs.org | C60 | 2.4 | - | - | - |

| PBFO-F rsc.org | Y6 | 10.71 | 0.84 | 23.17 | 55.2 |

| PTB7-Th | FRdCN2 (Fluorene-core acceptor) rsc.org | 10.7 | - | - | - |

Development of Organic Field-Effect Transistors (OFETs) Utilizing Fluorene Copolymers

Fluorene copolymers have emerged as promising materials for the semiconducting layer in organic field-effect transistors (OFETs) due to their good solution processability and high charge carrier mobility. acs.orgfraunhofer.de The introduction of dodecyl side chains on the fluorene unit ensures good solubility, while the rigid backbone promotes intermolecular π-π stacking, which is crucial for efficient charge transport. psu.edu

The performance of fluorene-based OFETs can be significantly influenced by the comonomer unit. For instance, a copolymer of fluorene with a hexyl-thiophene derivative (PF-1T) exhibited a hole mobility of 0.001-0.003 cm² V⁻¹ s⁻¹ and an on/off ratio of 1.0 × 10⁵. psu.edu In contrast, a related copolymer with a different thiophene linkage (PF-4T) showed inferior performance, highlighting the importance of molecular design. psu.edu

The nature of the charge transport can also be tuned. While many fluorene copolymers exhibit p-type behavior (hole transport), n-type (electron transport) characteristics can be achieved by incorporating electron-withdrawing groups. A dicyanovinylene-functionalized fluorene derivative with an octyl thiophene side group demonstrated n-channel behavior with an electron mobility of 0.0055 cm²/Vs and an on/off ratio of approximately 10⁶. figshare.com Similarly, fluorenone-based small molecules have been developed as n-channel semiconductors, with one derivative showing a hole mobility as high as 0.02 cm²/Vs and an on/off ratio of 10⁷. researchgate.net

The charge carrier mobility in fluorene-based polymers is also affected by the nature of the chemical bonds in the polymer backbone. Studies have shown that polymers with triple bonds generally have lower charge carrier mobilities compared to those with single or double bonds. elsevierpure.com

| Polymer/Molecule | Channel Type | Mobility (cm²/Vs) | On/Off Ratio |

| PF-1T psu.edu | p-type | 0.001-0.003 | 1.0 × 10⁵ |

| Alkylidene Fluorene Polymer acs.org | p-type | up to 2 × 10⁻³ | up to 10⁶ |

| Dicyanovinylene-functionalized fluorene derivative figshare.com | n-type | 0.0055 | ~10⁶ |

| Fluorenone derivative with alkylated double thiophene researchgate.net | p-channel | 0.02 | 10⁷ |

Material Design for Charge Injection and Transport Layers

Beyond the active layers, materials derived from this compound are crucial for developing efficient charge injection and transport layers in organic electronic devices. These layers facilitate the movement of charge carriers (holes and electrons) between the electrodes and the active layer, thereby improving device performance and stability.

Fluorene-based polymers are excellent candidates for hole transport layers (HTLs) due to their high hole mobility and suitable HOMO energy levels that align well with the work function of common anodes like indium tin oxide (ITO). rsc.org Cross-linkable HTMs based on an alkyl fluorene core have been designed to have high triplet energies (around 2.72-2.73 eV), which is essential for preventing exciton (B1674681) quenching in PHOLEDs. rsc.org Green PHOLEDs incorporating these cross-linked HTLs have achieved high current efficiencies of up to 81.06 cd A⁻¹ and external quantum efficiencies of 23.25%. rsc.org

Fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been synthesized for use as electron-transporting self-assembled monolayers (SAMs). nih.gov These materials demonstrate good thermal stability and electrochemical properties suitable for effective electron transport from perovskite and other absorber layers in solar cells. nih.gov

Bipolar charge transporting materials, capable of transporting both holes and electrons, have also been developed using a fluorene-based core. These materials, featuring groups like anthraquinone (B42736) or 9-dicyanofluorenylidine, exhibit hole mobilities in the range of 10⁻⁴-10⁻⁵ cm² V⁻¹ s⁻¹, with electron mobilities being about an order of magnitude lower. nih.gov The ability to tune the charge transport properties through molecular design makes these fluorene derivatives highly versatile for various roles in organic electronic devices.

| Material | Application | Key Property | Value |

| Cross-linkable alkyl fluorene HTM (V-PFPDPA) rsc.org | HTL in PHOLEDs | Triplet Energy | 2.72 eV |

| Cross-linkable alkyl fluorene HTM (V-HFPDPA) rsc.org | HTL in PHOLEDs | Triplet Energy | 2.73 eV |

| Fluorene-based bipolar CTM nih.gov | Bipolar Transport | Hole Mobility | 10⁻⁴-10⁻⁵ cm² V⁻¹ s⁻¹ |

| Fluorene-based bipolar CTM nih.gov | Bipolar Transport | Electron Mobility | ~10⁻⁵-10⁻⁶ cm² V⁻¹ s⁻¹ |

Future Research Directions and Emerging Trends

Design Principles for Next-Generation Fluorene (B118485) Monomers and Copolymers

The design of novel fluorene monomers and copolymers is a critical area of research aimed at optimizing material properties for specific applications. Key design principles focus on manipulating the molecular structure to control the electronic, optical, and morphological characteristics of the resulting materials.

One of the primary strategies involves the functionalization of the fluorene core. The introduction of various substituents at the C2, C7, and C9 positions of the fluorene ring can significantly impact the material's properties. For instance, the dodecyl chains at the C7 position in 2-Bromo-7-dodecyl-9H-fluorene enhance solubility and processability, which are crucial for device fabrication. Future designs will likely explore a wider range of alkyl and alkoxy side chains to further optimize these characteristics.

Copolymerization represents another powerful tool for tuning the properties of fluorene-based materials. By combining fluorene units with other aromatic or heteroaromatic comonomers, researchers can create materials with tailored band gaps, charge transport capabilities, and emission colors. acs.org For example, alternating copolymers of fluorene and electron-deficient units have been shown to exhibit improved charge separation and transport, making them suitable for organic photovoltaic (OPV) applications. The selection of comonomers is guided by the desired electronic properties, with the goal of achieving efficient energy level alignment for charge transfer. acs.org

Furthermore, the control of supramolecular organization is emerging as a vital design principle. The arrangement of polymer chains in the solid state significantly influences charge transport and luminescence efficiency. acs.org Strategies to promote favorable packing, such as the introduction of specific side chains that encourage liquid crystalline phases or the use of processing additives, are being actively investigated. acs.org The development of chiral fluorene copolymers, for instance, has demonstrated the potential to induce self-assembly into ordered structures with enhanced chiroptical properties. acs.org

Future research in this area will increasingly rely on a synergistic approach that combines synthetic chemistry, physical characterization, and theoretical modeling to establish clear structure-property relationships. This will enable the rational design of next-generation fluorene-based materials with predictable and optimized performance characteristics.

Integration of Fluorene-Derived Materials into Hybrid Organic-Inorganic Systems

The integration of fluorene-derived materials with inorganic components to create hybrid systems is a rapidly growing field with the potential to unlock novel functionalities and device architectures. These hybrid materials aim to combine the advantageous properties of both organic semiconductors, such as solution processability and tunable electronic properties, with the high charge carrier mobility and stability of inorganic materials.

A prominent area of application for these hybrid systems is in photovoltaics, particularly in perovskite solar cells. Fluorene-based molecules and polymers are being explored as hole-transporting materials (HTMs) and as interfacial layers to improve charge extraction and device stability. nih.govrsc.org The tunable energy levels of fluorene derivatives allow for better energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction and reducing recombination losses. rsc.org The hydrophobic nature of many fluorene-based materials can also help to protect the moisture-sensitive perovskite layer, thereby enhancing the long-term stability of the solar cells.

Beyond photovoltaics, fluorene-derived materials are being integrated into other hybrid devices such as light-emitting diodes (LEDs) and sensors. In hybrid LEDs, combining fluorene-based emitters with inorganic quantum dots can lead to devices with improved color purity and efficiency. The fluorene matrix can serve to efficiently transfer energy to the quantum dots, while also providing good charge transport properties.

The synthesis of these hybrid materials can be achieved through various methods, including solution blending, sequential deposition, and in-situ formation of the inorganic component within the organic matrix. The morphology and interfacial properties of these hybrid systems are critical to their performance. Therefore, significant research efforts are focused on controlling the nanostructure of these materials to ensure efficient charge and energy transfer between the organic and inorganic components.

Future work in this domain will focus on designing new fluorene-based molecules with specific functional groups that can strongly interact with the inorganic surfaces, leading to improved interfacial contact and device performance. nih.gov The development of novel processing techniques that allow for precise control over the morphology of these hybrid films will also be crucial for realizing their full potential.

Advanced Computational Modeling for Predictive Material Discovery

Advanced computational modeling has become an indispensable tool in the field of materials science, enabling the prediction of molecular properties and guiding the rational design of new materials before their synthesis. walshmedicalmedia.com For fluorene-based compounds like this compound, computational methods provide valuable insights into their electronic structure, optical properties, and charge transport characteristics. walshmedicalmedia.comnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to calculate the geometric and electronic structures of molecules. nih.gov These calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the charge injection and transport properties of a material. chemrxiv.org For instance, DFT studies can reveal how the introduction of different functional groups on the fluorene backbone affects its electronic properties. chemrxiv.org

Computational modeling is also employed to understand the excited-state properties of fluorene derivatives, which is essential for applications in organic light-emitting diodes (OLEDs). nih.gov By simulating the absorption and emission spectra, researchers can predict the color of light that a particular molecule will emit. This allows for the virtual screening of large libraries of potential candidate molecules to identify those with the desired optical properties.

Furthermore, molecular dynamics (MD) simulations can be used to investigate the morphology and self-assembly of fluorene-based polymers in thin films. These simulations provide insights into how the polymer chains pack in the solid state, which has a profound impact on charge transport. nih.gov By understanding the relationship between molecular structure and solid-state morphology, researchers can design molecules that are more likely to form well-ordered structures conducive to high charge mobility.

The integration of machine learning with computational chemistry is an emerging trend that promises to accelerate the discovery of new materials. acs.orgnih.gov By training machine learning models on large datasets of calculated and experimental data, it is possible to develop predictive models that can rapidly screen vast chemical spaces for promising new fluorene-based materials with optimized properties. cas.org This data-driven approach has the potential to significantly reduce the time and cost associated with the traditional trial-and-error discovery process. nih.gov

Sustainable Synthesis and Processing of Fluorene-Based Electronic Materials

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis and processing of electronic materials. desy.de This trend is driven by the need to reduce the environmental impact of chemical manufacturing and to create a more circular economy. desy.de For fluorene-based materials, this involves exploring greener synthetic routes and processing techniques that minimize the use of hazardous reagents and solvents.

Traditional synthetic methods for fluorene derivatives often rely on transition-metal-catalyzed cross-coupling reactions, which can generate significant amounts of metallic waste. nih.gov Researchers are now investigating alternative synthetic strategies that are more atom-economical and utilize catalysts that are more abundant and less toxic. sruc.ac.uk For example, C-H activation reactions are being explored as a way to form carbon-carbon bonds directly, avoiding the need for pre-functionalized starting materials. Additionally, the use of biocatalysis, where enzymes are used to carry out chemical transformations, is a promising avenue for developing more sustainable synthetic processes.